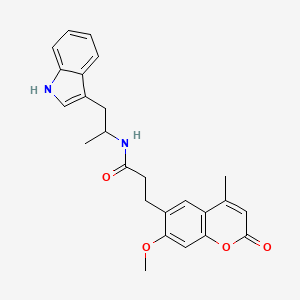![molecular formula C24H29N3O4S2 B15106777 N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15106777.png)
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the morpholine and sulfonyl groups. Common reagents used in these reactions include thionyl chloride, morpholine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound with applications in organic synthesis and as a precursor to various pharmaceuticals.
Uniqueness
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its complex structure, which includes multiple functional groups that can participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from medicinal chemistry to materials science.
Propiedades
Fórmula molecular |
C24H29N3O4S2 |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H29N3O4S2/c1-18-15-26(16-19(2)31-18)33(28,29)22-11-7-8-20(14-22)23-17-32-24(27(23)12-13-30-3)25-21-9-5-4-6-10-21/h4-11,14,17-19H,12-13,15-16H2,1-3H3 |
Clave InChI |
DLCSJRWAMAHLLD-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylidene}-1-(3-methoxypropyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B15106696.png)
![Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate](/img/structure/B15106699.png)
![(Z)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B15106711.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15106736.png)
![3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15106737.png)
![[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B15106745.png)
![2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15106750.png)
![(3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B15106754.png)
![N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15106760.png)
![4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide](/img/structure/B15106767.png)
![N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15106774.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide](/img/structure/B15106784.png)
![2-(4-fluorophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B15106788.png)
